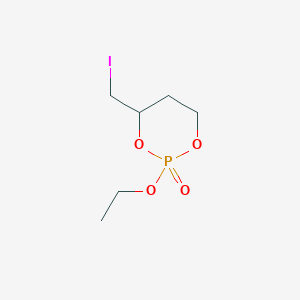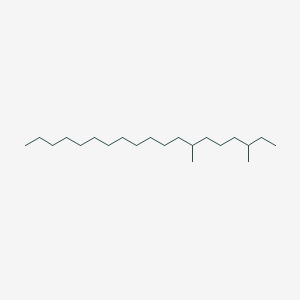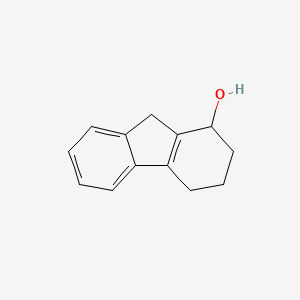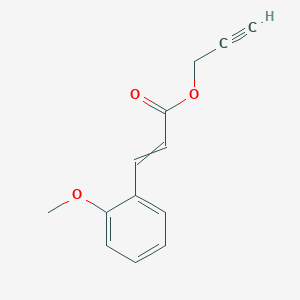![molecular formula C17H12O B14304696 2-Methylbenzo[b]indeno[1,2-e]pyran CAS No. 116371-86-9](/img/structure/B14304696.png)
2-Methylbenzo[b]indeno[1,2-e]pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbenzo[b]indeno[1,2-e]pyran is a complex organic compound that belongs to the class of indenopyrans. These compounds are characterized by a fused structure consisting of indene and pyran units. The presence of a methyl group at the 2-position of the benzo[b]indeno[1,2-e]pyran structure adds to its unique chemical properties. Indenopyrans are known for their significant biological activities and have found applications in various fields, including medicinal chemistry and material sciences .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[b]indeno[1,2-e]pyran can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are known for their efficiency and atom economy. For instance, a domino three-component reaction involving aryl aldehydes, active methylene compounds, and kojic acid as a Michael donor can be employed. This reaction is catalyzed by secondary amine catalyst L-proline under ultrasound irradiation in aqueous ethanolic solution at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve scalable and sustainable methods. The use of green chemistry principles, such as employing reusable catalysts and green solvents, is highly advantageous. The practical utility of these methods is demonstrated by their mild reaction conditions, energy efficiency, and high chemical yields without the need for column chromatography .
化学反応の分析
Types of Reactions
2-Methylbenzo[b]indeno[1,2-e]pyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
2-Methylbenzo[b]indeno[1,2-e]pyran has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Methylbenzo[b]indeno[1,2-e]pyran involves its interaction with specific molecular targets and pathways. Reverse-docking studies have revealed that this compound exhibits strong binding affinities to proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Disintegrin and Metalloprotease protein (ADAMTS-5). These interactions suggest that the compound may exert its effects through inhibition of these targets, potentially leading to antiproliferative activity .
類似化合物との比較
Similar Compounds
Benzo[b]indeno[1,2-e]pyran: Similar structure but lacks the methyl group at the 2-position.
Indeno[1,2-c]pyran-3-ones: Differ in the position and type of substituents on the pyran moiety.
Benzo[b]indeno-[2,1-e]pyran-10,11-diones: Contain additional carbonyl groups and are used to stimulate erythropoietin biosynthesis.
Uniqueness
The presence of the methyl group at the 2-position in 2-Methylbenzo[b]indeno[1,2-e]pyran contributes to its unique chemical properties and reactivity. This structural modification can influence the compound’s biological activity and its interactions with molecular targets, making it distinct from other similar compounds .
特性
CAS番号 |
116371-86-9 |
|---|---|
分子式 |
C17H12O |
分子量 |
232.28 g/mol |
IUPAC名 |
2-methylindeno[2,1-b]chromene |
InChI |
InChI=1S/C17H12O/c1-11-6-7-16-13(8-11)9-15-14-5-3-2-4-12(14)10-17(15)18-16/h2-10H,1H3 |
InChIキー |
WRCJZURXVLCRHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC3=CC4=CC=CC=C4C3=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)



![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
